

Application Notes and Protocols for 22-SLF In Vivo Administration

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Compound of Interest

Compound Name: 22-SLF

Cat. No.: B15613528

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Abstract

22-SLF is a pioneering PROTAC (Proteolysis Targeting Chimera) that selectively degrades the FK506-Binding Protein 12 (FKBP12) by hijacking the E3 ubiquitin ligase FBXO22.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the utilization of **22-SLF**, with a primary focus on in vitro characterization and a proposed guide for initial in vivo administration based on established principles for PROTACs.

Introduction

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. **22-SLF** is a heterobifunctional molecule composed of a ligand for FKBP12 and a ligand that recruits FBXO22.^[2] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of FKBP12. The discovery of **22-SLF** has also highlighted FBXO22 as a novel E3 ligase that can be harnessed for targeted protein degradation.^{[1][3][4][5]} These application notes offer a comprehensive guide for researchers working with **22-SLF**.

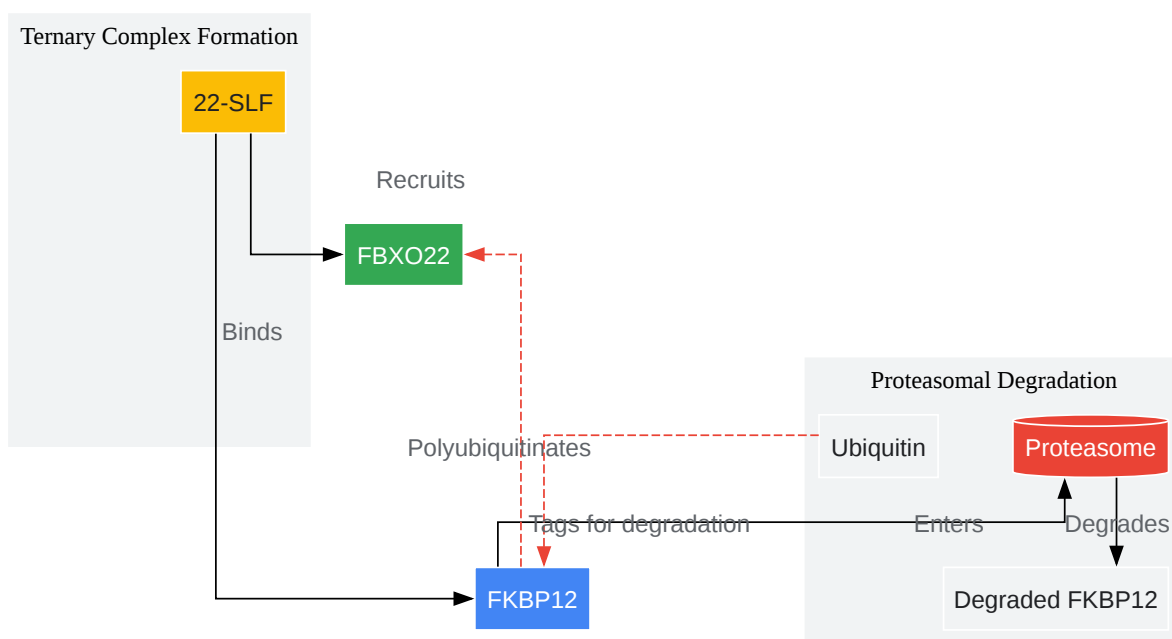
Data Presentation

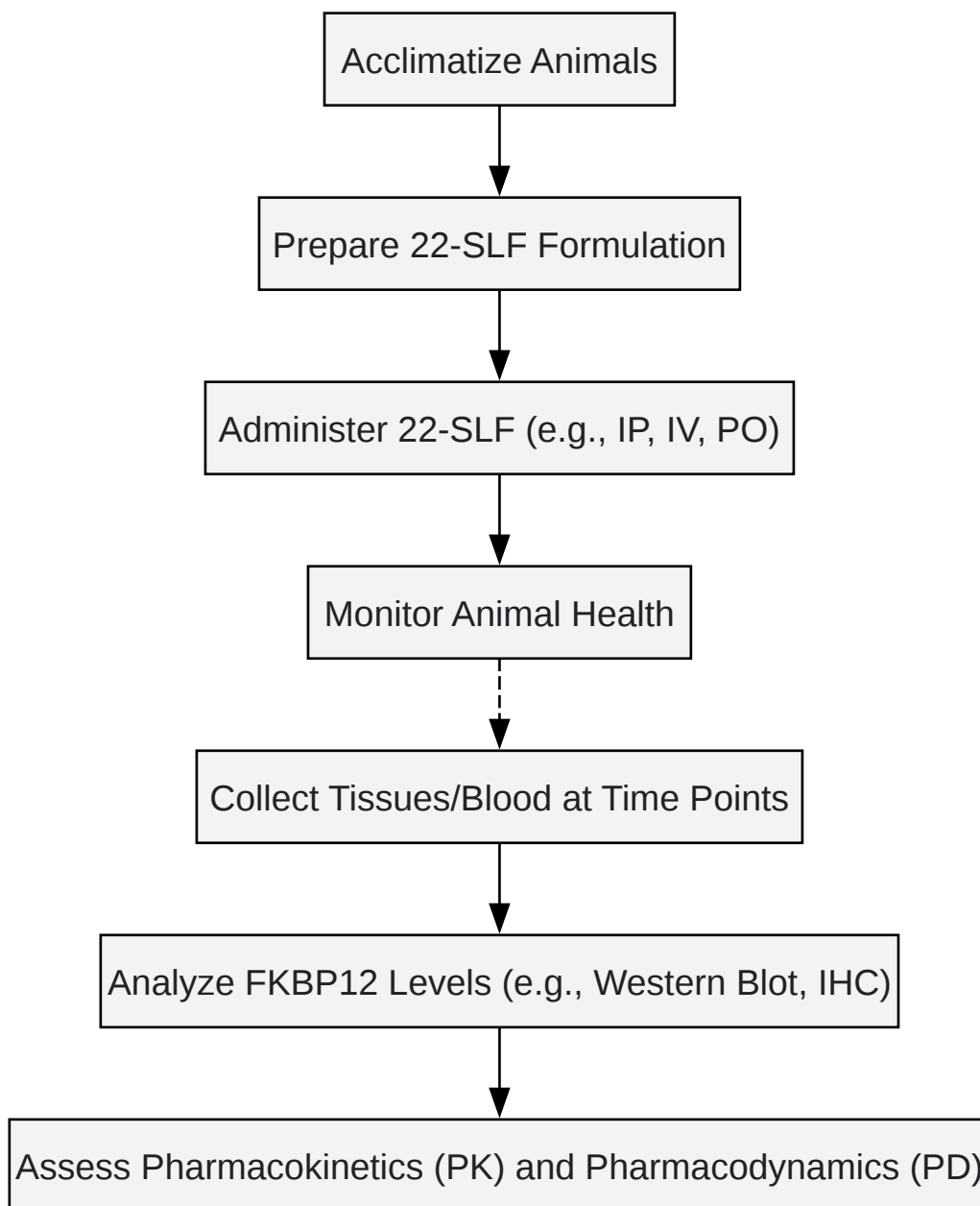
In Vitro Activity of 22-SLF

Parameter	Value	Cell Line	Notes
DC50	0.5 μ M	Not specified	Concentration for 50% degradation of FKBP12. [2]
Dmax	~89%	Not specified	Maximum degradation of FKBP12 observed.
Time to near-complete degradation	2 hours	Not specified	Demonstrates rapid degradation kinetics.

Signaling Pathway

The mechanism of action of **22-SLF** involves the formation of a ternary complex between FKBP12, **22-SLF**, and FBXO22. This proximity induces the E3 ligase to polyubiquitinate FKBP12, marking it for degradation by the proteasome. The interaction with FBXO22 is mediated through covalent engagement with cysteine residues C227 and C228.[\[1\]](#)[\[2\]](#)[\[3\]](#)





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